molecular formula C8H17ClN2 B11717216 3-(Azetidin-1-yl)piperidine hydrochloride

3-(Azetidin-1-yl)piperidine hydrochloride

Cat. No.: B11717216
M. Wt: 176.69 g/mol
InChI Key: UKVFILYTROUJBA-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C8H17ClN2. It is a heterocyclic compound that contains both azetidine and piperidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-1-yl)piperidine hydrochloride typically involves the reaction of azetidine with piperidine under specific conditions. One common method involves the use of N-Boc-azetidin-3-one as a starting material, which undergoes a DBU-catalyzed Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(Azetidin-1-yl)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It is used in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-1-yl)piperidine hydrochloride is unique due to its specific combination of azetidine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H17ClN2

Molecular Weight

176.69 g/mol

IUPAC Name

3-(azetidin-1-yl)piperidine;hydrochloride

InChI

InChI=1S/C8H16N2.ClH/c1-3-8(7-9-4-1)10-5-2-6-10;/h8-9H,1-7H2;1H

InChI Key

UKVFILYTROUJBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2CCC2.Cl

Origin of Product

United States

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